molecular formula C9H12N2 B190312 Nornicotine CAS No. 5746-86-1

Nornicotine

Katalognummer: B190312
CAS-Nummer: 5746-86-1
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: MYKUKUCHPMASKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nornicotine (CAS 494-97-3) is a primary alkaloid found in tobacco plants and a major metabolite of nicotine, formed via N-demethylation catalyzed by cytochrome P450 enzymes such as CYP82E4 . This compound is a significant research focus as it is the direct precursor to the potent carcinogen N'-nitrosothis compound (NNN), which forms during the curing and processing of tobacco . For researchers, this compound is a valuable pharmacological tool as it acts as an agonist with high affinity for specific nicotinic acetylcholine receptors (nAChRs), particularly the alpha-6 and alpha-7 subunits . Studies indicate that it inhibits the dopamine transporter (DAT) function in the striatum via nAChR activation and stimulates calcium-dependent dopamine release, making it useful for investigating the mechanisms of nicotine dependence and dopaminergic neurotransmission . Beyond neuropharmacology, this compound has been studied for its role in aberrant protein glycation and its ability to catalyze the covalent modification of certain prescription drugs, such as prednisone, which may alter their efficacy and toxicity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862034
Record name (+/-)-Nornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid
Record name Nornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15574
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

260 °C, 270 °C
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0737 at 20 °C/4 °C
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0097 [mmHg]
Record name Nornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15574
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Hygroscopic, somewhat viscous liquid

CAS No.

5746-86-1, 494-97-3
Record name (±)-Nornicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5746-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Nornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

Nornicotine exhibits significant pharmacological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Research has shown that this compound can activate various nAChR subtypes, which may have therapeutic implications.

  • Receptor Activation : this compound is known to activate α7 nAChRs effectively, which are implicated in cognitive functions and neurodegenerative diseases. Studies indicate an effective concentration (EC50) of approximately 17 µmol/L for α7 receptors, while α6-containing receptors show an EC50 of about 4 µmol/L . This suggests that this compound could be a candidate for developing treatments for conditions like Alzheimer's disease and schizophrenia.
  • Dopamine Release : this compound has been observed to increase dopamine release in the midbrain, indicating its potential role in addiction mechanisms similar to nicotine. This effect is dose-dependent and highlights the need for further exploration into this compound's role in substance dependence .

Weight Management

Recent studies have demonstrated that this compound may aid in weight management by influencing food intake and physical activity levels.

  • Weight Loss Effects : In animal models, administration of this compound resulted in reduced weight gain and body fat compared to controls. The compound was associated with decreased food intake and increased physical activity . These findings suggest that this compound could be explored as a potential agent for weight management therapies.

Biochemical Interactions

This compound's ability to modify proteins through covalent bonding has significant implications for understanding its role in disease pathology.

  • Protein Modification : this compound irreversibly modifies proteins, potentially affecting their function and contributing to the development of advanced glycation endproducts (AGEs). These AGEs are associated with various diseases, including diabetes and Alzheimer's disease. Research indicates that smokers have higher levels of this compound-modified proteins compared to non-smokers, linking tobacco use to increased disease risk .
  • Carcinogenic Potential : this compound can be nitrosated in human saliva to form N-nitrosothis compound (NNN), a potent carcinogen. This process occurs without additional substances and underscores the need for caution regarding tobacco products containing this compound .

Implications in Disease Pathology

The interactions of this compound with biological systems have been linked to several health conditions.

  • Metabolic Diseases : The modification of proteins by this compound may contribute to metabolic diseases through the formation of AGEs, which are implicated in chronic conditions like diabetes and cardiovascular diseases .
  • Neurodegenerative Diseases : Given its effects on nAChRs and dopamine release, this compound is being investigated for its potential role in neurodegenerative diseases. Understanding its mechanisms could lead to new therapeutic strategies .

Case Study 1: Weight Management

A study involving rats demonstrated that daily injections of this compound led to significant reductions in body weight gain and fat accumulation compared to saline controls. The findings suggest that this compound may influence metabolic pathways related to energy expenditure .

Case Study 2: Protein Modification and Disease

Research conducted at The Scripps Research Institute revealed that this compound modifies proteins permanently, leading to increased levels of AGEs in smokers. This study highlights the biochemical pathways through which tobacco use may exacerbate health risks associated with chronic diseases .

Wirkmechanismus

Nornicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It has a high affinity for the alpha-6 and alpha-7 subunits of these receptors . Additionally, this compound inhibits dopamine transporter in the striatum via nicotinic acetylcholine receptors and releases dopamine in rats . This interaction with the dopaminergic system is significant for its neurological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Receptor Binding and Activation Profiles

Nornicotine exhibits distinct receptor interaction profiles compared to nicotine and other pyridine alkaloids:

Compound α4β2 nAChR EC₅₀ (µM) % Activation (vs. nicotine) α4β2* Binding Affinity (Ki, nM) α7* Binding Affinity (Ki, nM)
Nicotine 0.8 ± 0.1 100% 1.0 770
This compound 0.9 ± 0.0 44% 47 1,340
Anabasine 0.9 ± 0.0 7%
Cotinine 59 ± 4 59%
Methylanatabine 26 ± 2 26%

Key Findings :

  • Potency vs. Efficacy: Despite similar EC₅₀ values to nicotine (0.8–0.9 µM), this compound only partially activates α4β2 nAChRs (44% efficacy), whereas nicotine achieves full receptor activation .
  • Subtype Selectivity: this compound binds α7* nAChRs with lower affinity (Ki = 1,340 nM) compared to α4β2* (Ki = 47 nM), similar to nicotine’s α7* affinity (Ki = 770 nM) .
  • Chirality Effects: R-(+)-nornicotine is more potent than the S-(–)-enantiomer in evoking dopamine release in the nucleus accumbens, suggesting region-specific receptor subtype interactions .

Pharmacokinetic and Metabolic Differences

Metabolic Pathways:
  • Nicotine → this compound: CYP450-mediated N-demethylation converts nicotine to this compound, which is further dehydrogenated to myosmine . This pathway is minor (2%–3%) compared to nicotine’s primary metabolism to cotinine (70%–80%) .
  • Accumulation in Brain: this compound accumulates in rodent brain during chronic nicotine exposure, with a brain half-life of 166 minutes (vs. nicotine: 52 minutes) . Brain/blood ratios increase with repeated dosing, enhancing its central effects .
Systemic Clearance:
  • Nicotine : Rapid metabolism (t₁/₂ = 52 min in brain) .
  • This compound: Slower clearance (t₁/₂ = 166 min in brain), leading to pharmacologically relevant concentrations during chronic use .
  • Cotinine : Major metabolite but negligible neuroactivity; lacks nicotine-like effects in withdrawal assays .

Functional and Behavioral Effects

Withdrawal and Reinforcement:
  • Cotinine/Anatabine: No efficacy in reducing withdrawal or anxiety-like behavior .
Anxiety-Like Behavior:
  • Nicotine : Potent anxiolytic in zebrafish .
  • This compound: No significant anxiolytic effects, highlighting divergent functional outcomes despite structural similarity .

Biologische Aktivität

Nornicotine, a minor alkaloid derived from nicotine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Profile and Pharmacokinetics

This compound (N-desmethyl-nicotine) is structurally similar to nicotine but exhibits distinct pharmacological properties. It is primarily found in tobacco and can be formed through the bioconversion of nicotine in senescing tobacco leaves. Notably, this compound has a longer half-life in the brain compared to nicotine, which allows for sustained biological effects. For instance, the brain half-life of this compound is approximately three times longer than that of nicotine, suggesting less intense withdrawal symptoms associated with its use .

CompoundBrain Half-Life (min)Plasma Half-Life (h)
This compound1668
Nicotine521

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound, particularly its enantiomers, S(−)-nornicotine and R(+)-nornicotine. Research demonstrated that S(−)-nornicotine exhibited significant analgesic effects in rodent models of pain, including chronic constriction injury and formalin-induced pain. In contrast, R(+)-nornicotine was associated with more pronounced adverse effects such as motor in-coordination .

Key Findings:

  • S(−)-Nornicotine : Effective analgesia with minimal side effects.
  • R(+)-Nornicotine : Greater toxicity and side effects compared to S(−).

Neurochemical Effects

This compound influences dopaminergic pathways in the brain. Studies indicate that it increases dopamine release in the midbrain, particularly in the nucleus accumbens, which is crucial for reward processing. This effect is dose-dependent; concentrations between 10 µM and 100 µM significantly enhance dopamine release .

Comparison of Enantiomers:

  • S(−)-Nornicotine : Less potent than S(−)-nicotine but still effective in stimulating dopamine release.
  • R(+)-Nornicotine : More potent than S(−) in certain contexts but associated with greater cardiovascular effects.

Cardiovascular Effects

Both enantiomers of this compound have been shown to acutely increase blood pressure and heart rate. However, tolerance develops to these cardiovascular effects with repeated administration. Importantly, this compound's cardiovascular profile suggests it may be better tolerated in patients with pre-existing cardiovascular conditions compared to nicotine .

Weight Management

Recent studies have indicated that this compound may aid in weight management by reducing food intake and increasing physical activity. In rodent models, daily administration of this compound prevented weight gain and reduced body fat compared to saline controls. This effect was attributed to decreased chow intake and increased activity levels post-injection .

Case Studies and Clinical Implications

Case Study 1 : A study involving chronic administration of this compound showed promising results in managing obesity-related parameters in rats. The findings suggest that this compound could be a candidate for developing weight management therapies.

Case Study 2 : Research on the analgesic properties of this compound enantiomers revealed that combining S(−)-nornicotine with μ-opioid agonists like morphine could enhance pain relief while minimizing adverse side effects .

Vorbereitungsmethoden

Ketimine Intermediate-Based Enantioselective Synthesis

The enantioselective synthesis of nornicotine was first achieved through a two-step procedure involving chiral ketimine intermediates. This method begins with the condensation of 3-(aminomethyl)pyridine with either 1R,2R,5R-(+)- or 1S,2S,5S-(-)-2-hydroxy-3-pinanone, forming diastereomeric ketimines. Subsequent C-alkylation with halogenoalkanes or halogenoalkenes introduces the pyrrolidine ring, followed by N-deprotection and base-catalyzed cyclization (Figure 1).

Key Parameters

  • Yield : 65–72% overall yield

  • Enantiomeric Excess (ee) : >98%

  • Catalyst : Chiral pinanone derivatives

This method’s robustness is attributed to the stereochemical control exerted by the pinanone moiety, which directs the alkylation step to favor the desired enantiomer.

Catalytic Hydrogenation of Myosmine

Hydrogenation Mechanisms and Conditions

Myosmine, a nicotine analog lacking the pyrrolidine N-methyl group, serves as a direct precursor to this compound via catalytic hydrogenation. Early patents describe the use of platinum oxide (PtO₂) or palladium oxide (PdO) catalysts under hydrogen pressures of 50 psi in buffered aqueous or acetic acid solutions.

Optimized Protocol

  • Substrate : Myosmine (5 g) in glacial acetic acid (73.5 g)

  • Catalyst : PtO₂ (0.2 g)

  • Conditions : 50 psi H₂, room temperature, 12–24 hours

  • Isolation : Alkalinization, ether extraction, and picric acid precipitation

Performance Metrics

  • Conversion : >95%

  • Yield : 85% after recrystallization

Buffering agents such as sodium acetate (pH 6.0–9.0) mitigate side reactions, ensuring high selectivity. The method’s scalability is limited by catalyst cost and the need for high-pressure equipment.

Biocatalytic Approaches Using Immobilized Enzymes

Co-Immobilized IRED-GDH Systems

Recent advancements leverage imine reductase (IRED) and glucose dehydrogenase (GDH) co-immobilized on LXTE-706 resin for the asymmetric reduction of myosmine to S-nornicotine. This system operates in both batch and continuous flow modes, offering significant economic and environmental advantages.

Batch Process

  • Cycle Stability : 40 cycles without activity loss

  • Chiral Purity : >99.90% ee

  • Space-Time Yield : 0.73 g/L·h

Continuous Flow Process

  • Residence Time : 30 minutes

  • Productivity : 211.47 g/L·h (289.7× batch yield)

The immobilized enzymes eliminate the need for cofactor regeneration, reducing production costs by 60% compared to free-enzyme systems.

Isotopic Labeling and Analytical Applications

Synthesis of ¹⁵N-Labeled this compound

Stable isotope-labeled this compound is critical for pharmacokinetic and metabolic studies. A single-step synthesis from cyclopropyl 3-pyridyl ketone and formamide-¹⁵N achieves 24 atom% ¹⁵N enrichment.

Procedure

  • Reactants : Cyclopropyl 3-pyridyl ketone + formamide-¹⁵N

  • Conditions : 120°C, 6 hours

  • Yield : 89%

Labeled this compound enables precise tracking of nitrosation pathways in biological systems, as demonstrated in salivary nitrosation studies.

Comparative Analysis of Synthesis Methods

Method Catalyst/System Yield (%) ee (%) Scalability
EnantioselectiveChiral pinanone65–72>98Moderate
Catalytic HydrogenationPtO₂/PdO85High
BiocatalyticIRED-GDH immobilized95>99.90Industrial
Isotopic LabelingFormamide-¹⁵N89Analytical scale

Table 1. Performance metrics of this compound synthesis methods.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Immobilized Enzymes

The co-immobilized IRED-GDH system reduces enzyme consumption by 90% and waste generation by 70% compared to traditional methods. Continuous flow reactors further enhance productivity, achieving a space-time yield of 211.47 g/L·h, making this approach ideal for large-scale manufacturing.

Challenges in Traditional Hydrogenation

While catalytic hydrogenation offers high yields, its reliance on precious metal catalysts (Pt, Pd) and high-pressure equipment increases operational costs. Recent efforts focus on replacing PtO₂ with nickel-based catalysts, though enantioselectivity remains a challenge .

Q & A

Q. What enzymatic pathways catalyze the formation of nornicotine from nicotine, and how can these be experimentally validated?

this compound is primarily formed via cytochrome P450 2A-mediated methyl oxidation of nicotine. Studies using recombinant P450 isoforms (e.g., 2A3, 2A5, 2A13) demonstrate that this compound accounts for 11–14.8% of total nicotine metabolites in vitro, quantified via radioflow HPLC and LC/MS/MS . Key steps include:

  • Enzyme activity assays : Incubate nicotine with P450 isoforms and NADPH, followed by metabolite separation via HPLC.
  • Quantification : Use isotopic labeling or SRM (selected reaction monitoring) in LC/MS/MS to distinguish this compound from other metabolites.
  • Validation : Compare retention times and product ion spectra with synthetic standards.

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

High-sensitivity techniques are required due to low endogenous levels (e.g., ~0.4% of nicotine metabolites in smokers). Methods include:

  • LC/MS/MS with SRM : Enables detection at sub-nanomolar concentrations by monitoring transitions like m/z 149→132 .
  • Isotope dilution : Use deuterated this compound as an internal standard to correct for matrix effects .
  • Sample preparation : Solid-phase extraction (SPE) to isolate this compound from nicotine and cotinine, reducing interference .

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in model organisms?

In cockroach dorsal unpaired median neurons, this compound induces two distinct ionic currents (Type 1 and 2) via nAChR subtypes. Type 1 is rapidly desensitized by α-bungarotoxin (IC₅₀: 0.5 µM), while Type 2 is fully blocked. Experimental approaches include:

  • Patch-clamp electrophysiology : To record current kinetics and antagonist sensitivity .
  • Pharmacological profiling : Co-application of muscarinic antagonists (e.g., pirenzepine) to rule out cross-reactivity .

Advanced Research Questions

Q. How can contradictory data on this compound's enzymatic formation rates across P450 isoforms be reconciled?

Variability in reported rates (e.g., 5% for P450 2A6 vs. 14.8% for 2A5) arises from:

  • Substrate concentration : this compound detection is concentration-dependent; at <10 µM nicotine, metabolites may fall below detection limits .
  • Cofactor availability : Inclusion of cytosol in reactions alters catalytic efficiency for some isoforms .
    Methodological solutions :
    • Standardize nicotine concentrations (e.g., 100 µM) and reaction conditions (pH, temperature).
    • Use orthogonal validation (e.g., radioisotope tracing + MS) to confirm low-abundance metabolites .

Q. What strategies address variability in this compound quantification caused by matrix effects in e-liquids or tobacco extracts?

Matrix interference (e.g., propylene glycol in e-liquids) complicates quantification. Approaches include:

  • Chiral separation : Resolve (R)- and (S)-nornicotine enantiomers via chiral HPLC columns, as their ratios differ between natural and synthetic sources .
  • Pre-concentration : Liquid-liquid extraction (LLE) with dichloromethane to enrich this compound prior to analysis .
  • Internal standards : Use structurally analogous compounds (e.g., deuterated this compound) to normalize recovery rates .

Q. How can molecular docking studies differentiate the binding affinities of nicotine and this compound to target enzymes?

Computational modeling reveals structural determinants of binding:

  • Docking simulations : Compare interactions with 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This compound binds 17 residues vs. 12 for nicotine due to the absence of a methyl group, increasing hydrogen bonding .
  • Binding energy calculations : this compound exhibits lower binding energy (-7.2 kcal/mol) than nicotine (-6.5 kcal/mol), correlating with higher inhibitory potential .
    Validation : Pair in silico results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements).

Methodological Frameworks for Study Design

Q. How can the PICOT framework be applied to design clinical studies on this compound's neurobehavioral effects?

  • Population (P) : Adults with nicotine dependence.
  • Intervention (I) : this compound administration (e.g., patch vs. oral).
  • Comparison (C) : Nicotine replacement therapy.
  • Outcome (O) : Craving reduction (measured via fMRI or self-report scales).
  • Time (T) : 12-week follow-up .
    Key considerations : Include biomarkers like plasma this compound levels to link pharmacokinetics to outcomes .

Q. What FINER criteria ensure rigor in preclinical studies of this compound's carcinogenic potential?

  • Feasibility : Use transgenic mouse models with humanized P450 2A enzymes to mimic metabolic pathways .
  • Novelty : Investigate this compound's role in N-nitrosation reactions forming NNN (a tobacco-specific nitrosamine) .
  • Ethics : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE checklist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nornicotine
Reactant of Route 2
Nornicotine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.